molecular formula C7H12O3 B6167477 2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers CAS No. 1694356-55-2

2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers

Cat. No. B6167477
CAS RN: 1694356-55-2
M. Wt: 144.2
InChI Key:
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Description

2-(3-methoxycyclobutyl)acetic acid, also known as 3-methoxycyclobutylacetic acid (MCA) is a mixture of two diastereomers, (R)- and (S)-MCA. It has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicine, industry, and research. MCA is an organic acid with a cyclic structure that is composed of four carbon atoms linked together in a ring, with a methoxy group attached to one of the carbons. It is a relatively stable compound, resistant to degradation and oxidation, and has a wide range of solubility in organic solvents.

Scientific Research Applications

MCA has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicine, industry, and research. MCA has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been used as a substrate for the synthesis of various compounds, such as prostaglandins and leukotrienes. In addition, MCA has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of MCA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is thought that MCA binds to these enzymes and inhibits their activity, thus preventing the formation of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
MCA has been found to have a variety of biochemical and physiological effects. In animal studies, MCA has been found to reduce inflammation, reduce pain, and improve wound healing. In addition, MCA has been found to reduce the production of certain pro-inflammatory compounds, such as prostaglandins and leukotrienes. It has also been found to reduce the production of certain cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

MCA has several advantages for use in lab experiments. It is a relatively stable compound, resistant to degradation and oxidation, and has a wide range of solubility in organic solvents. Furthermore, MCA has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, there are some limitations to using MCA in lab experiments. For example, MCA is a relatively expensive compound, and its solubility in water is limited. In addition, the mechanism of action of MCA is not yet fully understood, and further research is needed to fully elucidate its effects.

Future Directions

The potential applications of MCA are numerous and varied. Further research into the mechanism of action of MCA is needed in order to fully understand its effects and potential uses. In addition, further studies are needed to explore the potential therapeutic applications of MCA, such as its use as an anti-inflammatory or an antifungal agent. Furthermore, studies are needed to explore the potential industrial applications of MCA, such as its use as a substrate for the synthesis of various compounds. Finally, research is needed to explore the potential use of MCA as a tool for the detection and diagnosis of certain diseases and conditions.

Synthesis Methods

MCA can be synthesized from a variety of starting materials, including ethyl acetoacetate, cyclobutanol, and cyclobutyl methyl ketone. The most commonly used method for the synthesis of MCA is the reaction of cyclobutanol with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of diastereomers, which can then be separated by chromatography or other techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxycyclobutyl)acetic acid involves the following steps: protection of the carboxylic acid group, formation of the cyclobutane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "Methyl 2-bromoacetate", "Sodium methoxide", "Cyclobutene", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Methyl 2-bromoacetate is reacted with sodium methoxide in diethyl ether to form methyl 2-methoxyacetate.", "Step 2: Cyclobutene is reacted with methyl 2-methoxyacetate in the presence of hydrochloric acid to form a mixture of diastereomers of 2-(3-methoxycyclobutyl)acetic acid.", "Step 3: The mixture of diastereomers is treated with sodium bicarbonate to neutralize the acid and then with sodium hydroxide to deprotect the carboxylic acid group.", "Step 4: The resulting product is purified by recrystallization from methanol and characterized by NMR spectroscopy.", "Step 5: The purified product is a mixture of diastereomers of 2-(3-methoxycyclobutyl)acetic acid." ] }

CAS RN

1694356-55-2

Product Name

2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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